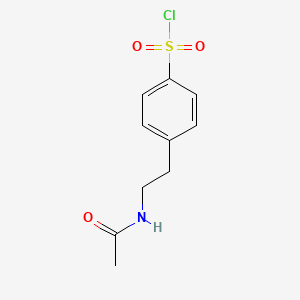

4-(2-Phenylethyl)benzophenone

カタログ番号 B1274181

CAS番号:

91036-10-1

分子量: 286.4 g/mol

InChIキー: OCIICNRVGIWCOF-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

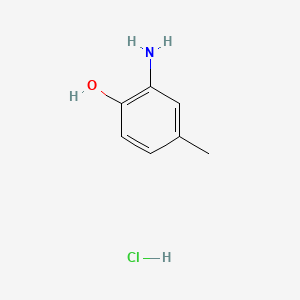

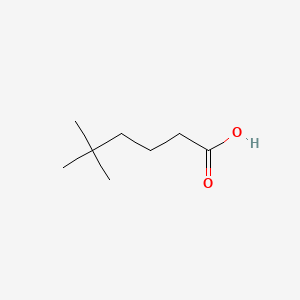

4-(2-Phenylethyl)benzophenone is a chemical compound with the molecular formula C21H18O . It contains a total of 42 bonds, including 24 non-H bonds, 19 multiple bonds, 5 rotatable bonds, 1 double bond, 18 aromatic bonds, 3 six-membered rings, and 1 ketone (aromatic) .

Synthesis Analysis

The synthesis of benzophenones, including 4-(2-Phenylethyl)benzophenone, can be achieved through various methods such as Friedel-Crafts Alkylation, Friedel-Crafts Acylation, and Pd Catalyzed Cross Coupling . Another method involves the use of phenylmagnesium Grignard reagent and benzaldehyde to make a secondary alcohol, which is then oxidized with MnO2 to the ketone .Molecular Structure Analysis

The molecular structure of 4-(2-Phenylethyl)benzophenone includes 1 ketone group (aromatic), 3 six-membered rings, and 18 aromatic bonds . The average mass of the molecule is 286.367 Da, and the monoisotopic mass is 286.135773 Da .Physical And Chemical Properties Analysis

4-(2-Phenylethyl)benzophenone has a molecular weight of 286.37 g/mol . More detailed physical and chemical properties were not found in the search results.科学的研究の応用

Environmental Science and Pollution Research

- Application : This study focuses on the degradation of Benzophenone-4 (BP-4), a UV filter widely used in personal care products (PCPs), by chlorine and two advanced oxidation processes UV/TiO2 and UV/H2O2 .

- Methods : The study was performed in purified water (pH = 6.5, temperature = 25 °C) with an initial concentration of BP-4 similar to that detected in WWTPs (10 mg/L). The degradation of BP-4 by UV/H2O2, UV/TiO2, and chlorine followed pseudo-first-order reaction kinetics .

- Results : The results showed that 76% of BP-4 was degraded after 80 min of reaction with chlorine. The oxidation by UV/TiO2 and UV/H2O2 led to a total removal of BP-4 and their generated by-products after 50 and 10 min of reactions, respectively .

Safety and Efficacy of Aromatic Ketones

- Application : This report discusses the safety and efficacy of aromatic ketones, secondary alcohols, and related esters, including benzophenone, when used as flavorings for all animal species .

- Methods : The report provides a comprehensive review of the available data and methodologies for assessing the safety and efficacy of these compounds .

- Results : The report concludes with a discussion of the safety for the target species, the consumer, the user, and the environment .

Toxicological Evaluation of Benzophenone

- Application : This report provides a toxicological evaluation of benzophenone and 4-hydroxybenzophenone .

- Methods : The evaluation was based on a metabolism study and a 90-day oral rat study on benzophenone .

- Results : The Panel noted that the SCF has established for benzophenone and 4-hydroxybenzophenone a group TDI of 0.01 mg/kg body weight .

Flavorings for Animal Species

- Application : This report discusses the safety and efficacy of aromatic ketones, secondary alcohols, and related esters, including benzophenone, when used as flavorings for all animal species .

- Methods : The report provides a comprehensive review of the available data and methodologies for assessing the safety and efficacy of these compounds .

- Results : The report concludes with a discussion of the safety for the target species, the consumer, the user, and the environment .

2-Phenethylamines in Medicinal Chemistry

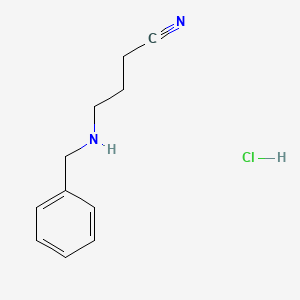

- Application : This review covers the updated presence and role of 2-phenethylamines in medicinal chemistry. Open-chain, flexible alicyclic amine derivatives of this motif are enumerated in key therapeutic targets, listing medicinal chemistry hits and appealing screening compounds .

- Methods : The review presents a comprehensive summary of the available data and methodologies for assessing the presence and role of 2-phenethylamines in medicinal chemistry .

- Results : The review concludes with a discussion of the latest reports in discovering new bioactive 2-phenethylamines by research groups .

Removal of Benzophenone-4

- Application : This study focuses on the removal of Benzophenone-4 (BP-4), a UV filter widely used in personal care products (PCPs), by chlorination and two advanced oxidation processes .

- Methods : The study was performed in purified water with an initial concentration of BP-4 similar to that detected in wastewater treatment plants (WWTPs). The removal of BP-4 by UV/H2O2, UV/TiO2, and chlorine followed pseudo-first-order reaction kinetics .

- Results : The results showed that a significant percentage of BP-4 was removed after a certain duration of reaction with chlorine. The oxidation by UV/TiO2 and UV/H2O2 led to a total removal of BP-4 and their generated by-products after a certain duration of reactions .

Safety And Hazards

特性

IUPAC Name |

phenyl-[4-(2-phenylethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O/c22-21(19-9-5-2-6-10-19)20-15-13-18(14-16-20)12-11-17-7-3-1-4-8-17/h1-10,13-16H,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIICNRVGIWCOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70238373 |

Source

|

| Record name | Benzophenone, 4-phenethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Phenylethyl)benzophenone | |

CAS RN |

91036-10-1 |

Source

|

| Record name | Benzophenone, 4-phenethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091036101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone, 4-phenethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

1,2,3-Benzotriazine-4-thiol

2536-88-1

5'-Adenylic acid, 2-amino-

7561-54-8

(5-Ethylpyridin-2-yl)methanol

768-61-6